7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
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Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyphenyl group attached to the piperazine ring is also a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, with the various substituents attached at the appropriate positions. The piperazine ring could potentially adopt a chair or boat conformation, depending on the steric interactions with the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the piperazine ring. The ethoxyethyl and methoxyphenyl groups could potentially undergo reactions typical of ethers and aromatic compounds, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could improve solubility, while the aromatic rings could contribute to its stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-5-32-15-14-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27-12-10-26(11-13-27)16-6-8-17(31-4)9-7-16/h6-9H,5,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCQKQIFGQHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
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